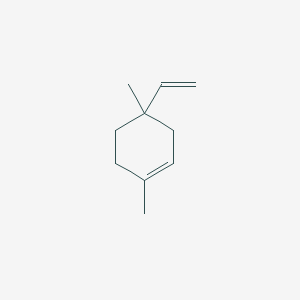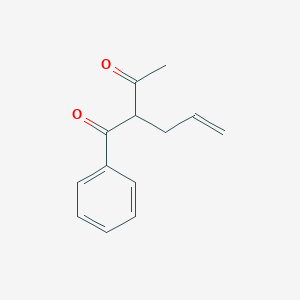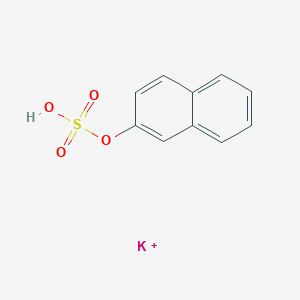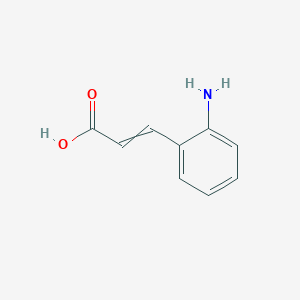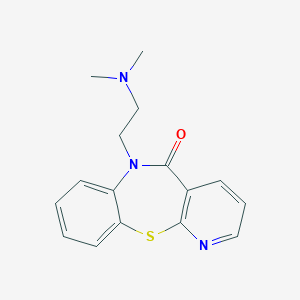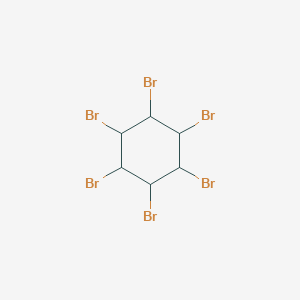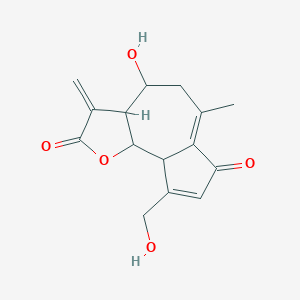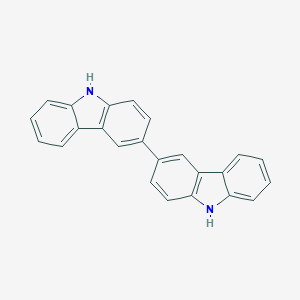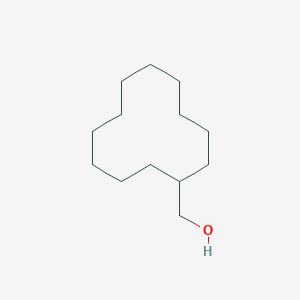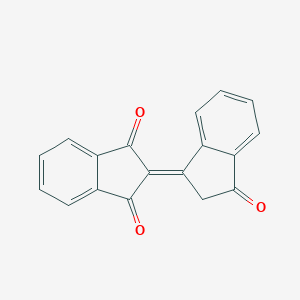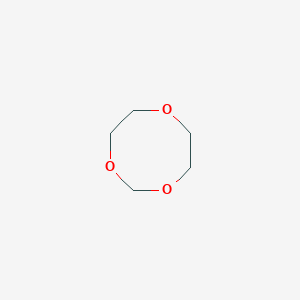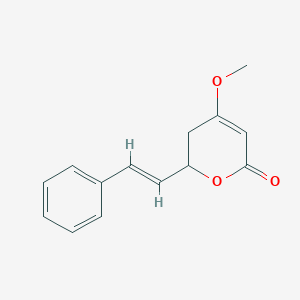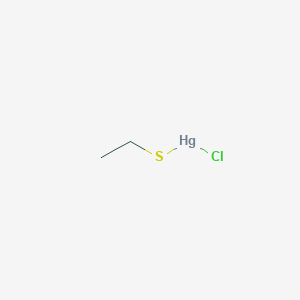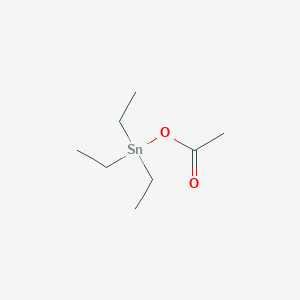
Triethyltin acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyltin acetate (TETA) is a chemical compound that belongs to the organotin family. It is a colorless liquid that is soluble in organic solvents and has a pungent odor. TETA has been widely used in scientific research for its unique properties, including its ability to act as a catalyst in organic reactions and its potential as a therapeutic agent.
Mechanism Of Action
The mechanism of action of Triethyltin acetate is not fully understood, but it is believed to act by disrupting cellular processes in cancer cells. Triethyltin acetate has been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells, leading to cell death.
Biochemical And Physiological Effects
Triethyltin acetate has been shown to have both biochemical and physiological effects. It has been shown to cause oxidative stress in cells, leading to DNA damage and cell death. Triethyltin acetate has also been shown to affect the immune system, leading to an increase in the production of cytokines and other immune system molecules.
Advantages And Limitations For Lab Experiments
One advantage of using Triethyltin acetate in lab experiments is its ability to act as a catalyst in organic reactions. It is also relatively easy to handle and can be synthesized using readily available materials. However, Triethyltin acetate is highly toxic and must be handled with care. It can also be difficult to work with due to its strong odor and potential for contamination.
Future Directions
There are many potential future directions for research on Triethyltin acetate. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and delivery method for Triethyltin acetate in cancer treatment. Other potential future directions include the synthesis of new Triethyltin acetate derivatives with improved properties, and the development of new methods for synthesizing Triethyltin acetate that are more environmentally friendly.
Synthesis Methods
Triethyltin acetate can be synthesized through several methods, including the reaction of tin with ethyl acetate in the presence of a catalyst, or the reaction of triethyltin chloride with acetic acid. The synthesis of Triethyltin acetate requires careful handling due to its toxicity.
Scientific Research Applications
Triethyltin acetate has been extensively studied for its use as a catalyst in organic reactions. It has been shown to be an effective catalyst for the synthesis of various organic compounds, including esters, amides, and ketones. Triethyltin acetate has also been studied for its potential therapeutic uses, including its ability to inhibit the growth of cancer cells.
properties
CAS RN |
1907-13-7 |
|---|---|
Product Name |
Triethyltin acetate |
Molecular Formula |
C8H18O2Sn |
Molecular Weight |
264.94 g/mol |
IUPAC Name |
triethylstannyl acetate |
InChI |
InChI=1S/C2H4O2.3C2H5.Sn/c1-2(3)4;3*1-2;/h1H3,(H,3,4);3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
WOUNUBHOYKWRNA-UHFFFAOYSA-M |
SMILES |
CC[Sn](CC)(CC)OC(=O)C |
Canonical SMILES |
CC[Sn](CC)(CC)OC(=O)C |
Other CAS RN |
1907-13-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



